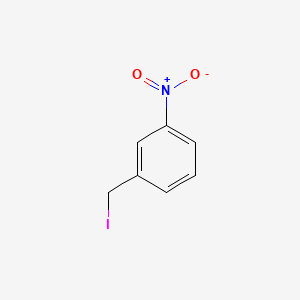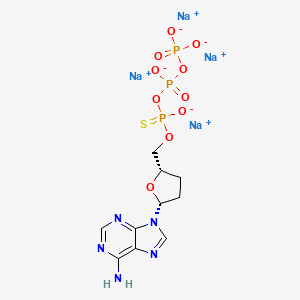
Neopentyl glycol dicaprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl glycol dicaprylate is an ester derived from neopentyl glycol and caprylic acid. It is primarily used in cosmetic formulations as an emollient and viscosity-increasing agent. This compound is known for its ability to make the skin smooth and supple, making it a popular ingredient in skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl glycol dicaprylate is synthesized through the esterification of neopentyl glycol with caprylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the product through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Neopentyl glycol dicaprylate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of neopentyl glycol and caprylic acid.
Common Reagents and Conditions:
Esterification: Neopentyl glycol and caprylic acid in the presence of an acid catalyst.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Neopentyl glycol and caprylic acid.
Scientific Research Applications
Neopentyl glycol dicaprylate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and skin-conditioning agent in various skincare products.
Pharmaceuticals: Acts as a carrier for active pharmaceutical ingredients in topical formulations.
Industrial Applications: Utilized in the production of lubricants and plasticizers due to its stability and low volatility.
Mechanism of Action
The primary mechanism of action of neopentyl glycol dicaprylate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This compound interacts with the lipid bilayer of the skin, improving its barrier function and providing a smooth, non-greasy feel .
Comparison with Similar Compounds
Neopentyl glycol diacrylate: Used in the production of polymers and coatings.
Neopentyl glycol diglycidyl ether: Utilized in the synthesis of epoxy resins.
Uniqueness: Neopentyl glycol dicaprylate stands out due to its excellent emollient properties and its ability to enhance the texture and feel of cosmetic products. Unlike other similar compounds, it is specifically tailored for use in skincare formulations, providing both functional and sensory benefits .
Properties
CAS No. |
31335-74-7 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C21H40O4/c1-5-7-9-11-13-15-19(22)24-17-21(3,4)18-25-20(23)16-14-12-10-8-6-2/h5-18H2,1-4H3 |
InChI Key |
WFXHUBZUIFLWCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
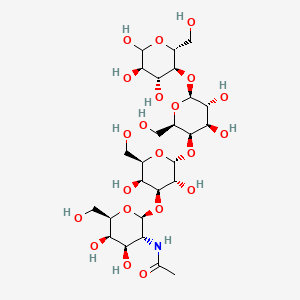

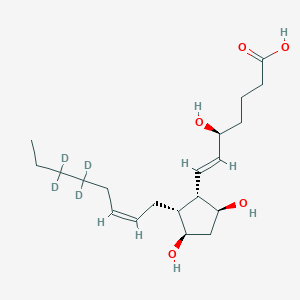
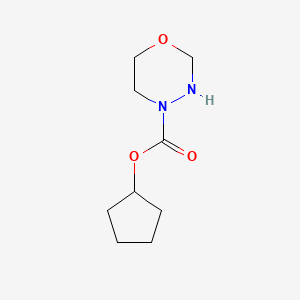
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
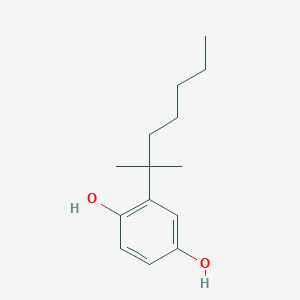
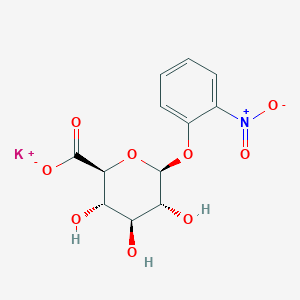

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)

